Ethyl (1E)-N-benzoylethanimidate

Description

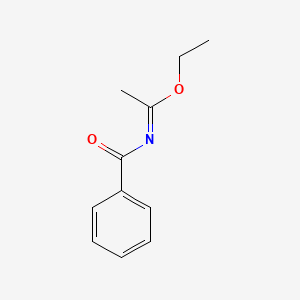

Ethyl (1E)-N-benzoylethanimidate is an imidate ester characterized by an E-configuration at the C=N double bond and a benzoyl (C₆H₅CO-) substituent. Imidates are reactive intermediates widely used in organic synthesis, particularly in the formation of amidines and heterocycles. The E-isomer is stabilized by steric and electronic factors, influencing its reactivity and physical properties.

Properties

CAS No. |

87277-54-1 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl N-benzoylethanimidate |

InChI |

InChI=1S/C11H13NO2/c1-3-14-9(2)12-11(13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

InChI Key |

MWRTZEGNXOMGGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NC(=O)C1=CC=CC=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key structural and physical differences between Ethyl (1E)-N-benzoylethanimidate and related imidates:

Key Observations :

Spectroscopic and Analytical Data

- Infrared (IR) Spectroscopy: The C=N stretching vibration in imidates typically appears near 1650–1680 cm⁻¹. For Ethyl (1E)-N-phenylethanimidoate, this band is consistent with conjugated imine systems . Cyano-substituted analogs show additional CN stretches near 2200 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) :

- In Ethyl (1E)-N-phenylethanimidoate, the E-configuration is confirmed by coupling constants (J > 12 Hz for trans-vinylic protons) . The benzoyl group in this compound would exhibit distinct aromatic proton signals (δ 7.3–8.1 ppm) and a carbonyl resonance near δ 170 ppm in ¹³C NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.